2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide
Description
This compound features a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to a 3-(4-phenylpiperazin-1-yl)propyl chain. The phenylpiperazine moiety is a hallmark of serotonin receptor modulators, while the coumarin scaffold contributes to hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
2-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(20-17-18-7-4-5-10-21(18)29-23(20)28)24-11-6-12-25-13-15-26(16-14-25)19-8-2-1-3-9-19/h1-5,7-10,17H,6,11-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDNMIYZPSYJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylpiperazine with a suitable chromene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The intermediate product is then subjected to further reactions, including acylation and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Pharmacological and Structural Activity Relationships (SAR)
Key Structural Features Influencing Activity
- Phenylpiperazine Chain : Critical for 5-HT2A receptor binding; substituents on the phenyl ring (e.g., Cl, OCH3) modulate selectivity and potency .
- Coumarin Core : Enhances metabolic stability and hydrogen-bonding capacity compared to imidazolidine-dione or triazolo systems .
- Linker Length : Propyl chains (as in the target compound) balance flexibility and rigidity, optimizing receptor binding compared to shorter or longer linkers .
Q & A
Q. What are the optimal synthetic routes for 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with active methylene compounds under basic conditions (e.g., Knoevenagel reaction) .
Amide Coupling : Reaction of the chromene-3-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propan-1-amine using coupling agents like EDCI/HOBt in DMF at 0–25°C .
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) achieves >95% purity.
Key Factors :
- Temperature control during amide coupling minimizes side reactions (e.g., racemization) .
- Solvent polarity affects reaction kinetics; DMF enhances solubility of intermediates .
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., chromene carbonyl at ~160 ppm, piperazine N–CH₂ at δ 2.5–3.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₃O₃: 404.1965) validates molecular integrity .
- HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water, 0.1% TFA) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- In Vitro Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors due to the phenylpiperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenylpiperazine ring to modulate receptor affinity .
- Linker Modifications : Replace the propyl chain with ethylene glycol spacers to enhance solubility without compromising binding .
- Chromene Modifications : Substitute the 2-oxo group with thioamide to evaluate metabolic stability .
Validation : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ comparison) .
Q. How can contradictory data between computational predictions and experimental results be resolved?
Methodological Answer:
- Docking vs. Assays : If molecular docking predicts strong binding (e.g., ΔG < −8 kcal/mol) but assays show weak activity:
- Validate force fields (e.g., AMBER vs. CHARMM) in simulations .
- Test metabolite stability (e.g., CYP450 metabolism via LC-MS) to rule out rapid degradation .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
Q. What strategies are effective in elucidating the mechanism of action for this compound in complex biological systems?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Proteomics : SILAC labeling to quantify protein expression changes (e.g., downregulation of survivin) .
- CRISPR Screening : Genome-wide knockout to pinpoint target genes essential for compound efficacy .
Q. How can researchers address discrepancies in biological activity across different cell lines or model organisms?
Methodological Answer:
- Species-Specific Receptors : Compare receptor homology (e.g., human vs. murine 5-HT₁A) using BLAST .
- Membrane Permeability : Measure logP values (e.g., shake-flask method) to assess cell line-dependent uptake .
- Microenvironment Mimicry : Use 3D spheroid models or co-cultures to replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
